Product packaging for 4-Cyanophenylacetic acid(Cat. No.:CAS No. 5462-71-5)

4-Cyanophenylacetic acid

Cat. No.: B181627
CAS No.: 5462-71-5
M. Wt: 161.16 g/mol
InChI Key: WEBXRQONNWEETE-UHFFFAOYSA-N
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Description

4-Cyanophenylacetic acid is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B181627 4-Cyanophenylacetic acid CAS No. 5462-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenyl)acetic acid
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InChI

InChI=1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBXRQONNWEETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203054
Record name 4-Cyanophenylacetic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5462-71-5
Record name 4-Cyanophenylacetic acid
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Record name 4-Cyanophenylacetic acid
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Record name 5462-71-5
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Record name 4-CYANOPHENYLACETIC ACID
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Synthetic Methodologies and Precursor Utilization

Synthesis of Ester Derivatives of 4-Cyanophenylacetic Acid

The esterification of this compound is a fundamental transformation that yields a variety of ester derivatives, which are valuable intermediates in organic synthesis.

One common method for preparing ethyl (4-cyanophenyl)acetate involves the reaction of this compound with thionyl chloride in ethanol (B145695). mdpi.com This process efficiently converts the carboxylic acid into its corresponding ethyl ester. mdpi.com Another approach utilizes coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between this compound and an alcohol. For instance, the synthesis of tert-butyl (2-(4-cyanophenyl)acetoxy)carbamate is achieved by coupling this compound with tert-butyl hydroxycarbamate using DCC. thieme-connect.com

Furthermore, specialized esters, such as pentahalophenyl esters, can be synthesized. The preparation of α-cyano-phenylacetic acid-pentachlorophenyl ester involves reacting α-cyano-phenylacetic acid with pentachlorophenol (B1679276) in the presence of dicyclohexylcarbodiimide. google.com These activated esters are particularly useful in subsequent reactions, such as the acylation of amines to form amides. google.com

The synthesis of various substituted phenoxy)methyl menadione (B1676200) derivatives also starts from precursors related to this compound. For example, 4-cyanophenol can be reacted with ethyl chloroacetate (B1199739) to form an ester, which is then saponified to the corresponding carboxylic acid. nih.gov This acid can then undergo further reactions. nih.gov

Starting Material Reagents Product Reference
This compoundThionyl chloride, EthanolEthyl (4-cyanophenyl)acetate mdpi.com
This compoundtert-Butyl hydroxycarbamate, DCCtert-Butyl (2-(4-cyanophenyl)acetoxy)carbamate thieme-connect.com
α-Cyano-phenylacetic acidPentachlorophenol, DCCα-Cyano-phenylacetic acid-pentachlorophenyl ester google.com
4-CyanophenolEthyl chloroacetateEthyl (4-cyanophenoxy)acetate nih.gov

Synthesis of Hydrazide Derivatives of this compound

Hydrazide derivatives of this compound are important intermediates, particularly in the synthesis of heterocyclic compounds. nih.govresearchgate.net The most direct method for preparing this compound hydrazide involves the reaction of an ester derivative of this compound, such as ethyl (4-cyanophenyl)acetate, with hydrazine (B178648) hydrate. arkat-usa.org

These hydrazides can then be used in subsequent reactions. For example, 1-cyanophenylacetic acid hydrazide can be reacted with isocyanates to form N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives. nih.govresearchgate.net Additionally, this compound can be used as a precursor to synthesize 1,2,4,5-tetrazines by reacting it with aliphatic nitriles and hydrazine in the presence of a Lewis acid metal catalyst. sigmaaldrich.comsigmaaldrich.com In one specific example, this compound, zinc triflate, acetonitrile, and hydrazine monohydrate are reacted to form [p-(6-Methyl-1,2,4,5-tetrazine-3-yl)phenyl]acetic acid. rsc.org Another procedure describes the synthesis of 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetic acid from 2-(4-cyanophenyl)acetic acid, sulfur, and hydrazine monohydrate in ethanol. biopharmaspec.com

Starting Material Reagents Product Reference
Ethyl (4-cyanophenyl)acetateHydrazine hydrateThis compound hydrazide arkat-usa.org
1-Cyanophenylacetic acid hydrazide1-Naphthyl isocyanateN-(1-naphthyl)-3-amino-5-oxo-4-phenyl-1H-pyrazole-1-carboxamide researchgate.net
This compoundZinc triflate, Acetonitrile, Hydrazine monohydrate[p-(6-Methyl-1,2,4,5-tetrazine-3-yl)phenyl]acetic acid rsc.org
2-(4-Cyanophenyl)acetic acidSulfur, Hydrazine monohydrate, Ethanol2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetic acid biopharmaspec.com

Transformation into Substituted Phenylacetones

This compound can be a precursor for the synthesis of substituted phenylacetones. A specific method has been described for the synthesis of (4-cyanophenyl)acetone from a p-substituted aryl bromide, which can be derived from this compound. d-nb.info The process involves heating the aryl bromide with copper(I) iodide and sodium acetylacetonate (B107027) in dry DMF. d-nb.info This forms a (3-arylacetyl)acetonate intermediate, which is then deacetylated by treatment with sodium hydroxide (B78521) to yield the final (4-cyanophenyl)acetone. d-nb.info This transformation is a valuable method for introducing a keto group into the molecule.

Starting Material Reagents Intermediate Final Product Reference
p-Substituted aryl bromide (from this compound)Cu(I) iodide, Sodium acetylacetonate, DMF(3-Arylacetyl)acetonate(4-Cyanophenyl)acetone d-nb.info

Formation of Copper(II) Arylacetate Salts from this compound

This compound can be used to synthesize copper(II) arylacetate salts. A general procedure for this synthesis involves combining the carboxylic acid with an aqueous solution of sodium hydroxide. ualberta.ca This mixture is sonicated until it becomes mostly homogeneous. ualberta.ca Subsequently, an aqueous solution of copper(II) sulfate (B86663) pentahydrate is added, leading to the immediate formation of a precipitate. ualberta.ca This precipitate, the copper(II) salt of this compound, is then stirred and allowed to stand before being isolated. ualberta.ca These copper salts can be utilized in further reactions, such as metal-catalyzed decarboxylative cross-coupling reactions. ualberta.ca

Starting Material Reagents Product Reference
This compound1M aq. NaOH, CuSO4•5H2O (1M aq. solution)Copper(II) 4-cyanophenylacetate ualberta.ca

Hydrothermal Synthesis Routes Utilizing this compound

Hydrothermal synthesis provides a powerful method for creating novel materials, and this compound has been employed as a key reactant in these processes. Specifically, it has been used in the in situ synthesis of metal-organic frameworks (MOFs).

In one example, a hydrothermal reaction involving zinc chloride, this compound, and sodium azide (B81097) in water at 160 °C for 12 hours yields a new zinc-based MOF with a 1,4-tetrazolatephenyl-acetic spacer. rsc.orgrsc.org This reaction transforms the cyano group of this compound into a tetrazolate ring, which then coordinates with the zinc ions to form a three-dimensional framework. rsc.orgrsc.org The resulting material, [Zn(1,4-tzbaa)]n, exhibits interesting photoluminescence properties. rsc.orgrsc.org This demonstrates the utility of this compound in the bottom-up construction of functional materials under hydrothermal conditions.

Reactants Conditions Product Yield Reference
Zinc chloride, this compound, Sodium azide, Water160 °C, 12 hours[Zn(1,4-tzbaa)]n (colorless crystals)39% rsc.orgrsc.org

Chemical Transformations and Reaction Mechanisms

Cyclization Reactions for Heterocyclic Compound Synthesis

The unique structure of 4-cyanophenylacetic acid makes it an ideal starting material for building various heterocyclic rings, which are core scaffolds in many biologically active molecules and functional materials.

This compound is utilized in the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through a copper-catalyzed reaction. sigmaaldrich.com This transformation involves the reaction of this compound with 1-(2-aminoaryl)pyrrole. chemicalbook.com The process is facilitated by a copper catalyst and employs 2,2′-bipyridyl as a ligand. sigmaaldrich.comchemicalbook.com This method leverages C-H activation to construct the fused heterocyclic system, resulting in the formation of 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzonitrile. sigmaaldrich.comchemicalbook.com The reaction provides an efficient route to this class of compounds, which are of interest for their potential biological activities. nih.gov

Table 1: Synthesis of 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzonitrile

Reactants Catalyst/Ligand Product Reference

The compound is a key reactant in the one-pot, three-component synthesis of highly substituted imidazoles. sigmaaldrich.com Specifically, 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile can be prepared from this compound, N-phenylbenzamidine, and nitromethane. sigmaaldrich.comchemicalbook.com This reaction proceeds through a cascade mechanism involving the activation of C-H and N-H bonds, catalyzed by a metal. sigmaaldrich.com Such multicomponent reactions are highly valued in organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single step.

Table 2: One-Pot Synthesis of 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile

Component 1 Component 2 Component 3 Key Process Product Reference

This compound functions as a nitrile precursor for the synthesis of 1,2,4,5-tetrazines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The synthesis involves reacting the nitrile group of 2-(4-cyanophenyl)acetic acid with hydrazine (B178648) monohydrate and sulfur in a solvent mixture, often followed by oxidative aromatization with sodium nitrite (B80452) in an acidic medium. universiteitleiden.nlmdpi.com This method can be performed under microwave irradiation to facilitate the reaction. universiteitleiden.nl The resulting product, 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetic acid, is a key building block in bioorthogonal chemistry, particularly for pretargeted imaging applications due to the tetrazine moiety's rapid reaction with strained alkenes. universiteitleiden.nlnih.gov Lewis acid metal catalysts can also be employed in the reaction between the nitrile, an aliphatic nitrile, and hydrazine to form the tetrazine ring. sigmaaldrich.comchemicalbook.com

Table 3: Synthesis of 2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetic acid

Starting Material Reagents Key Intermediate Final Product Yield Reference

Pyrazole (B372694) derivatives can be synthesized using this compound as a foundational chemical. The process begins with the conversion of the acid to its corresponding hydrazide, 1-cyanophenylacetic acid hydrazide. nih.govresearchgate.net This hydrazide then undergoes heterocyclization with various isocyanates to form N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives. nih.govresearchgate.netevitachem.comablesci.com This reaction provides a versatile route to a range of pyrazole compounds, which are a well-known class of heterocycles with significant applications in medicinal chemistry. evitachem.com

Table 4: Heterocyclization to Form Pyrazole Derivatives

Precursor Reactant Product Class Reference

This compound is a precursor for the synthesis of tetrazole derivatives through a multi-step pathway involving catalytic cyclization. mdpi.com The process typically starts with the esterification of 2-(4-cyanophenyl)acetic acid, for example with ethanol (B145695) and thionyl chloride, to produce ethyl 2-(4-cyanophenyl)acetate. mdpi.com The crucial step is the subsequent catalytic [2+3] cycloaddition of an azide (B81097) source to the nitrile group. This is often achieved using reagents like trimethylstannyl azide or sodium azide with a catalyst. mdpi.comorganic-chemistry.org This cyclization converts the aryl nitrile into a 1H-tetrazole ring, yielding products such as ethyl 2-(4-(1H-tetrazol-5-yl)phenyl)acetate. mdpi.com

Table 5: Synthesis of Ethyl 2-(4-(1H-tetrazol-5-yl)phenyl)acetate

Step Starting Material Reagents Product Reference
1. Esterification 2-(4-Cyanophenyl)acetic acid SOCl₂, Ethanol Ethyl 2-(4-cyanophenyl)acetate mdpi.com

Decarboxylative Processes

The carboxylic acid group of this compound allows it to participate in various decarboxylative reactions, where the carboxyl group is removed as carbon dioxide (CO₂). These processes are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Research has shown that this compound can undergo a reversible decarboxylation/carboxylation process. amazonaws.com In polar aprotic solvents, its carboxylate salt can release CO₂, generating a carbanion intermediate which can then be trapped by isotopically labeled ¹³CO₂. amazonaws.com This provides a simple method for isotopic labeling. amazonaws.com

Furthermore, this compound is a substrate in decarboxylative cross-coupling reactions. It can undergo transition-metal-free decarboxylative thiolation with aryl disulfides in polar aprotic solvents to form aryl alkyl sulfides. rsc.org It is also used in metal-catalyzed decarboxylative reactions, such as iridium-catalyzed enantioselective allylic benzylation, where the acid is decarboxylated to form a benzylic nucleophile that couples with an allylic electrophile. ualberta.cadoi.org Modified polyethylenimines have also been shown to catalyze the decarboxylation of this compound. researchgate.net

Table 6: Overview of Decarboxylative Processes for this compound

Process Key Features/Reagents Product Type Reference
Reversible Decarboxylation/Carboxylation Polar aprotic solvent, ¹³CO₂ atmosphere Isotopically labeled this compound amazonaws.com
Decarboxylative Thiolation Transition-metal-free, Aryl disulfides, Polar aprotic solvent Aryl alkyl sulfides rsc.org
Decarboxylative Allylic Benzylation Iridium catalyst, Allylic electrophile Chiral benzylic compounds doi.org

Transition Metal-Free Decarboxylative Olefination

A noteworthy transformation involving this compound is its participation in transition metal-free decarboxylative olefination. This method provides a direct pathway to create valuable electron-deficient styrenes. nih.govresearchgate.net The reaction proceeds through the olefination of the potassium salt of the carboxylic acid. nih.gov Mechanistic studies indicate that the process begins with an anionic decarboxylation, which is then followed by a halogen ion transfer. This transfer leads to a reversal of the reactant's electronic properties (umpolung), enabling a rate-limiting rebound elimination to form the olefin. nih.govresearchgate.net This cost-effective and efficient approach allows for the chemoselective synthesis of alkenes in moderate to good yields and is considered a green chemical process due to its good functional group tolerance and broad substrate scope. nih.govrsc.org

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions represent a significant class of reactions where carboxylic acids, such as this compound, react with organic halides to form new carbon-carbon bonds, accompanied by the loss of carbon dioxide. wikipedia.org These reactions are advantageous as they utilize relatively inexpensive and less moisture-sensitive carboxylic acids. wikipedia.org While early examples required harsh conditions, advancements have led to the development of various catalytic systems, including those based on palladium and copper, which facilitate these transformations under milder conditions. wikipedia.org For instance, this compound can be used in palladium-catalyzed decarboxylative benzylations of allylic electrophiles. doi.org Copper-catalyzed systems have also been employed for the decarboxylative functionalization of aliphatic carboxylic acids. ualberta.ca

Reactions Involving C-H and N-H Bond Activation

This compound serves as a reactant in multicomponent reactions that proceed via the activation of C-H and N-H bonds. A key example is the one-pot, three-component reaction with N-phenylbenzamidine and nitromethane. This reaction leads to the synthesis of 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile. sigmaaldrich.comsigmaaldrich.com In another instance, it is used in a copper-catalyzed reaction with 1-(2-aminoaryl)pyrrole to produce 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile. sigmaaldrich.com

Nucleophilic Substitution Reactions of Substituted 4-Cyanophenylacetic Acids

The chemical reactivity of substituted derivatives of this compound is influenced by their functional groups. For example, in 2-(2-chloro-4-cyanophenyl)acetic acid, the chlorine atom on the phenyl ring can be displaced by nucleophiles, allowing for the synthesis of various derivatives. smolecule.com The carboxylic acid group itself can also undergo nucleophilic attack, as seen in its reaction with diallylamine (B93489) to form 4-Cyano-N,N-di-2-propen-1-ylbenzeneacetamide. sigmaaldrich.com

Esterification Reactions and Derivatives

This compound readily undergoes esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding esters. acs.org For example, its reaction with methanol (B129727) yields methyl 2-(4-cyanophenyl)acetate. Similarly, reaction with ethanol produces ethyl 2-(4-cyanophenyl)acetate. acs.org These ester derivatives are valuable intermediates in organic synthesis. lookchem.com For instance, the pentahalophenyl esters of α-cyanophenylacetic acid derivatives are used in the production of penicillins and cephalosporins. google.com The synthesis of these esters can be achieved by reacting the acid chloride of this compound with the corresponding alcohol. cdnsciencepub.com

Reactant AlcoholEster Product
MethanolMethyl 2-(4-cyanophenyl)acetate
EthanolEthyl 2-(4-cyanophenyl)acetate
Pentachlorophenol (B1679276)Pentachlorophenyl α-cyanophenylacetate
PentafluorophenolPentafluorophenyl α-cyanophenylacetate

Perkin-Like Reactions with this compound

This compound can participate in Perkin-like reactions. For example, it reacts with p-hydroxybenzaldehyde in the presence of piperidine (B6355638) to yield (E)-4-styrylphenols. cnr.it This reaction is a key step in the synthesis of various oxygenated heterocycles. cnr.it The resulting stilbene (B7821643) derivatives can then undergo further transformations, such as radical oxidative couplings. cnr.it Another application involves the reaction of this compound in the synthesis of triazine-based discotic molecules, where it is used in a co-trimerization reaction with other nitriles. ufba.br

Keto-Enol Tautomerism and Acid-Base Equilibria of α-Cyano-α-Phenylacetic Acid Systems

The α-cyano-α-phenylacetic acid system exhibits keto-enol tautomerism, a proton-transfer equilibrium between the keto (carboxylic acid) and enol forms. libretexts.org The enol of α-cyano-α-phenylacetic acid can be generated as a transient species through flash photolysis of α-cyano-α-diazoacetophenone followed by hydration of the resulting phenylcyanoketene. careerchem.comresearchgate.net The rates of ketonization of this enol have been measured in various buffer solutions, allowing for the determination of the acid ionization constants of the enol. careerchem.comresearchgate.net

Studies have determined the following equilibrium and acidity constants for the α-cyano-α-phenylacetic acid system in aqueous solution at 25°C: careerchem.comresearchgate.netresearchgate.net

ConstantDescriptionValue (pKa)
pK₁ (enol)First acid ionization constant of the enol0.99
pK₂ (enol)Second acid ionization constant of the enol8.70
pKₐ (keto)Acidity constant of the carboxylic acid (oxygen acid)1.68
pK'ₐ (keto)Acidity constant of the carboxylic acid (carbon acid)8.22
pK''ₐ (keto)Acidity constant of the carboxylate ion (carbon acid)15.19
pKₑKeto-enol equilibrium constant (un-ionized forms)7.22
pK'ₑKeto-enol equilibrium constant (carboxylate to enolate)6.49

These constants provide a comprehensive understanding of the acid-base and tautomeric equilibria governing the behavior of α-cyano-α-phenylacetic acid in solution. careerchem.comresearchgate.net

Kinetics of Ketonization

A thorough review of the scientific literature did not yield specific studies on the kinetics of ketonization for this compound. Ketonization is a process involving the conversion of an enol form to its corresponding keto form. For this compound (NC-C₆H₄-CH₂-COOH), the structure does not possess a ketone functional group that would typically undergo keto-enol tautomerism. Research on the related but structurally distinct compound, α-cyano-α-phenylacetic acid, has detailed the kinetics of its keto-enol system. careerchem.comresearchgate.net However, this information is not applicable to this compound due to the difference in their chemical structures.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Cyanophenylacetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the hydrogen and carbon framework of these compounds.

In the synthesis of various derivatives, NMR is used to confirm the successful modification of this compound. For instance, in the creation of stilbene (B7821643) derivatives, ¹H-NMR analysis confirms the formation of the desired (E)-stilbenes by showing the characteristic signals for aromatic and aliphatic protons, along with the two doublets for the (E)-olefinic bond which resonate between 7.20-7.50 ppm and have coupling constants of approximately 16.5 Hz. cnr.it

The synthesis of N-phthalimide carboxylic acid derivatives from this compound also relies on NMR for characterization. For example, the product 4-(bromomethyl)benzonitrile, derived from 2-(4-cyanophenyl) acetic acid, was confirmed with ¹H NMR showing signals at δ 7.64 (d, J = 7.9 Hz, 2H), 7.50 (d, J = 7.8 Hz, 2H), and 4.48 (s, 2H), and ¹³C NMR showing peaks at δ 142.83, 132.60, 129.73, 118.38, 112.22, and 31.50. rsc.org

Furthermore, NMR is crucial in characterizing more complex derivatives. For example, tert-butyl 7-(2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetamido) heptanoate, a derivative, was characterized by ¹H NMR and ¹³C NMR, with the data confirming the structure. biopharmaspec.com Similarly, the synthesis of [p-(6-Methyl-1,2,4,5-tetrazine-3-yl)phenyl]acetic acid from this compound was verified using ¹H and ¹³C NMR. rsc.org

Quantitative ¹H NMR, using an internal standard like durene, can determine the yield of a reaction, as demonstrated in the synthesis of a derivative where a 94% yield was determined. doi.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-(bromomethyl)benzonitrile7.64 (d, J = 7.9 Hz, 2H), 7.50 (d, J = 7.8 Hz, 2H), 4.48 (s, 2H)142.83, 132.60, 129.73, 118.38, 112.22, 31.50 rsc.org
[p-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetic acid8.49 (2H, d, J = 8.3 Hz), 7.48 (2H, d, J = 8.3 Hz), 3.74 (2H, s), 3.07 (3H, s)176.0, 167.4, 164.0, 138.1, 131.1, 130.5, 128.4, 41.0, 21.3 rsc.org
tert-Butyl 7-(2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetamido) heptanoate10.22 (s, 1H), 8.66 – 8.58 (m, 2H), 7.57– 7.49 (m, 2H), 5.52 – 5.37 (br s, 1H), 3.67 (s, 2H), 3.28 – 3.20 (m, 2H), 2.17 (t, J = 7.4 Hz, 2H), 1.61 – 1.39 (m, 13H), 1.33 – 1.24 (m, 4H)173.3, 169.9, 166.4, 158.0, 140.8, 130.8, 130.5, 129.0, 80.2, 44.0, 39.9, 35.5, 29.4, 28.7, 28.3, 26.6, 25.0 biopharmaspec.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and fragmentation patterns of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of newly synthesized compounds. thieme-connect.com

For instance, in the synthesis of various derivatives, compounds were characterized by HRMS to confirm their molecular formulas. mdpi.com The calculated mass for tert-butyl 7-(2-(4-(1,2,4,5-tetrazin-3-yl)phenyl)acetamido)heptanoate was C₂₁H₂₉N₅O₃Na [M+Na]⁺ 422.2168, with the found value being 422.2177, confirming the compound's identity. biopharmaspec.com

Mass spectrometry is also compatible with separation techniques like High-Performance Liquid Chromatography (HPLC). For Mass-Spec compatible applications of HPLC, phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.com

X-ray Diffraction Analysis of this compound Derivatives and Complexes

X-ray diffraction is a powerful technique for determining the three-dimensional crystal structure of molecules. It has been used to analyze derivatives and complexes of this compound, providing insights into their solid-state arrangement and intermolecular interactions.

For example, the crystal structures of two derivatives, PDB2 and PDB4, which were synthesized from this compound, were determined by single-crystal X-ray diffraction. mdpi.com The analysis revealed that PDB2 packed more loosely in the crystal than PDB4 and lacked significant π–π stacking. mdpi.com The crystal data for these derivatives are deposited in the Cambridge Crystallographic Data Centre (CCDC). mdpi.com

In another study, hydrothermal reactions of zinc chloride with this compound and sodium azide (B81097) yielded a metal-organic framework (MOF), [Zn(1,4-tzbaa)]n. rsc.orgrsc.org Its crystal structure was determined by single-crystal X-ray diffraction, revealing an orthorhombic crystal system with the space group Pca21. rsc.orgrsc.org The structure consists of tetrahedral Zn²⁺ centers coordinated to four tetrazolatephenyl acetic acid derivative linkers, forming a three-dimensional network. rsc.org

X-ray diffraction has also been employed to study the crystal structure of a complex involving a derivative of this compound with the enzyme thymidylate synthase from Cryptosporidium hominis. rcsb.org

Table 2: Crystallographic Data for a Zinc-based Metal-Organic Framework Derived from this compound

ParameterValueReference
Compound[Zn(1,4-tzbaa)]n rsc.orgrsc.org
FormulaC₉H₆N₄O₂Zn rsc.org
Crystal SystemOrthorhombic rsc.orgrsc.org
Space GroupPca21 rsc.orgrsc.org
a (Å)18.5081(5) rsc.org
b (Å)4.8230(1) rsc.org
c (Å)10.9635(4) rsc.org
V (ų)978.65(5) rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Kinetic and Equilibrium Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions in molecules and is useful for kinetic and equilibrium studies involving this compound and its derivatives.

UV-Vis spectroscopy has been used to investigate the photophysical properties of derivatives of this compound. For example, the absorption and emission spectra of derivatives PDB2 and PDB4 were measured in DMSO solution. mdpi.com The photophysical properties of symmetric triazines derived from this compound were also evaluated in solution and in the solid phase, showing absorbance between 272-342 nm and emission between 409-458 nm. ufba.br

The technique is also used to monitor reactions. In a study of the photo-triggered halodecarboxylation of 2-(4-cyanophenyl) acetic acid, UV-Vis experiments were conducted to understand the reaction mechanism. rsc.org Furthermore, UV-visible absorption spectra were used to study the binding of 4-cyanophenylacetyl-CoA (4CNPA-CoA) to medium-chain acyl-CoA dehydrogenase (MCADH), where the absorbance of the enzyme-bound ligand was found to be red-shifted by about 10 nm compared to the free species. d-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound and its derivatives, IR spectroscopy can confirm the presence of key groups such as the nitrile (C≡N) and carboxylic acid (C=O, O-H) functionalities.

In the characterization of a zinc-based metal-organic framework derived from this compound, the IR spectrum showed characteristic bands at 3440 cm⁻¹ (m), 2957 cm⁻¹ (w), 2910 cm⁻¹ (w), 1541 cm⁻¹ (s), 1382 cm⁻¹ (s), 1212 cm⁻¹ (m), 1018 cm⁻¹ (m), 832 cm⁻¹ (m), 743 cm⁻¹ (m), and 710 cm⁻¹ (m). rsc.org The IR spectra of another zinc complex exhibited bands at 3421 cm⁻¹ (s), 2921 cm⁻¹ (m), 2850 cm⁻¹ (w), 1536 cm⁻¹ (s), and 1385 cm⁻¹ (s). rsc.org Commercial samples of this compound are also verified by confirming that their infrared spectrum conforms to a standard. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

Commercial suppliers specify a purity of ≥96.0% for this compound as determined by HPLC. thermofisher.comthermofisher.comthermofisher.comthermofisher.com A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been developed for its analysis. sielc.com For applications compatible with mass spectrometry, formic acid is used instead of phosphoric acid. sielc.com

HPLC is also used to determine the enantiomeric excess (ee) of chiral derivatives. For instance, the ee of tert-butyl 2-amino-2-(4-cyanophenyl)acetate was determined using a Daicel Chiralpak IG column. thieme-connect.com Additionally, HPLC is used to ensure the purity of final compounds in synthetic procedures, with a purity of ≥95% often being the target. rsc.org Reaction progress can also be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC. oup.com

Rotational Spectroscopy for Molecular Identification

Rotational spectroscopy, or microwave spectroscopy, provides highly precise information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. This technique has been explored as a tool for the identification of unknown molecules, including this compound.

A proof-of-concept framework using probabilistic deep learning has been developed to identify molecules from their experimental rotational data. nsf.govarxiv.orgresearchgate.netresearchgate.net In this framework, this compound (C₉H₇NO₂) serves as an example of an aromatic molecule with nitrile and carboxylic acid functional groups. nsf.govarxiv.orgresearchgate.netresearchgate.net The methodology aims to translate spectroscopic parameters into structural and chemical information, such as molecular formula and the presence of functional groups. nsf.govarxiv.org This approach has the potential to enhance the capabilities of rotational spectroscopy as a universal analytical tool, complementing other techniques like mass spectrometry and infrared spectroscopy. nsf.govarxiv.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular properties of chemical compounds. For derivatives of 4-CPAA, such as 2-(4-Cyanophenylamino) acetic acid, DFT calculations, often paired with a basis set like 6–311++G(d,p), have been instrumental in optimizing molecular structures and interpreting vibrational spectra. nih.govresearchgate.net

Theoretical calculations of bond lengths and angles show good correlation with experimental data. For instance, in a study of 2-(4-Cyanophenylamino) acetic acid, the theoretically calculated bond length for O1–C12 was 1.346 Å, which is in close agreement with the experimental value of 1.328 Å. nih.gov Similar correlations were observed for other bonds within the molecule. nih.gov

Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined using DFT. For 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO-LUMO energies were -6.2056 eV and -1.2901 eV, respectively. nih.govresearchgate.net This energy gap is indicative of intramolecular charge transfer, a property further elucidated by Natural Bond Orbital (NBO) analysis. nih.govresearchgate.net NBO analysis helps in understanding the delocalization of charge due to intramolecular interactions. nih.govresearchgate.net

Furthermore, DFT is employed to calculate other important molecular properties like the Molecular Electrostatic Potential (MEP), first-order hyperpolarizability, and Fukui functions, which provide insights into the molecule's reactivity and potential applications. nih.govresearchgate.net Time-dependent DFT (TD-DFT) calculations are also used to predict and understand the absorption and emission spectra of 4-CPAA derivatives. sci-hub.boxrsc.org

Calculated Properties of 2-(4-Cyanophenylamino) acetic acid using DFT
PropertyCalculated Value
HOMO Energy-6.2056 eV
LUMO Energy-1.2901 eV
O1–C12 Bond Length1.346 Å

Molecular Docking and Virtual Screening in Ligand-Protein Interactions

Molecular docking and virtual screening are computational techniques essential for drug discovery and understanding how ligands like 4-CPAA derivatives interact with protein targets. These methods predict the preferred orientation of a molecule when bound to a receptor to form a stable complex.

In the context of glutamate (B1630785) transporters, which are crucial for regulating glutamate levels in the central nervous system, derivatives of 4-CPAA have been investigated as potential allosteric modulators. acs.org For example, a virtual screening campaign followed by a medicinal chemistry effort identified several selective positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2). acs.org Molecular docking studies were performed on these compounds to understand their binding poses within the allosteric site of EAAT2. acs.org

Similarly, derivatives of 4-CPAA have been studied as potential inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. mdpi.com Structure-based virtual screening led to the identification of N-acyl hydrazones as new non-zinc-binding MMP-13 inhibitors. mdpi.com Docking studies helped to elucidate the binding mechanism of these compounds. mdpi.com

The interaction of 4-CPAA derivatives with the molecular chaperone Hsp90 has also been explored using multiconformational docking studies. cnr.it These computational investigations revealed different binding features depending on the chemical structure of the derivative, providing a molecular-level understanding of their interaction with the chaperone protein. cnr.it

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling plays a vital role in elucidating the reaction mechanisms involving 4-CPAA. By mapping out the potential energy surfaces of reactions, these models can predict the most likely pathways and transition states.

One example is the transition-metal-free decarboxylative thiolation of aliphatic carboxylates, where 4-cyanophenylacetic acid was a substrate. rsc.org Density functional theory (DFT) calculations were used to propose a plausible mechanism involving the formation of a dienol and subsequent proton transfer. rsc.org These computational insights, combined with experimental results, provided a deeper understanding of the reaction pathway. rsc.org

In another study, the synthesis of various compounds from this compound was guided by computational modeling. For instance, the synthesis of 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile involved a copper-catalyzed reaction of this compound with 1-(2-aminoaryl)pyrrole. sigmaaldrich.com Computational methods can be used to model the catalytic cycle and understand the role of the ligand in such reactions.

Prediction of Functional Groups using Probabilistic Deep Learning

The identification of functional groups in unknown molecules is a critical step in chemical analysis. Probabilistic deep learning models offer a novel and efficient approach to this challenge, moving beyond traditional spectroscopic interpretation. nih.gov

A proof-of-concept framework has been developed that uses experimental rotational data and probabilistic deep learning to identify molecules of unknown elemental composition and structure. researchgate.netresearchgate.netarxiv.org This framework employs neural networks to translate spectroscopic parameters into information about stoichiometry, SMILES strings, and the most likely functional groups present in the molecule. researchgate.netresearchgate.net

In a demonstration of this approach, this compound (C9H7NO2) was one of the molecules used for inference. nsf.gov The deep learning model, trained on a large dataset of organic molecules, was able to predict the presence of several functional groups in the molecule. nsf.gov While the model accurately identified some groups, it also highlighted areas for improvement, such as the prediction of carboxylic acid groups. nsf.gov These models utilize dropout layers to approximate Bayesian sampling, generating probabilistic predictions that can help quantify the uncertainty in the model's output. researchgate.netresearchgate.netarxiv.org The dataset for training these models is often generated from theoretical calculations, such as those optimized at the ωB97X-D/6-31+G(d) level of theory. researchgate.netresearchgate.netarxiv.org

pKa Shift Analysis in Enzyme-Substrate Activation

The acidity of a molecule, represented by its pKa value, can be significantly altered upon binding to an enzyme. This pKa shift is a crucial aspect of enzyme-substrate activation and catalysis. Computational methods are invaluable for studying and predicting these shifts.

The interaction of 4-cyanophenylacetyl-coenzyme A (4CNPA-CoA) with acyl-CoA dehydrogenases (ACADs) provides a clear example. d-nb.info Upon binding to the enzyme, the pKa of the α-proton of the acyl-CoA is dramatically lowered, facilitating its abstraction, which is a key step in the catalytic mechanism. d-nb.info

Spectroscopic studies of the complex between 4CNPA-CoA and medium-chain acyl-CoA dehydrogenase (MCADH) revealed that the bound ligand undergoes deprotonation. d-nb.info The formation of an anionic species is observed through changes in the absorption spectrum. d-nb.info By analyzing the pH dependence of these spectral changes, the pKa of the enzyme-bound ligand can be determined. d-nb.info It was concluded that the pKa shifts induced by the enzyme for substrates like 4CNPA-CoA can be substantial, on the order of 9-13 pK units for normal substrates. d-nb.info

pKa Values of Carbon Acids
CompoundpKa
(p-cyanophenyl)acetone~14.5
(p-acetylphenyl)acetone~14.6

Note: The table shows pKa values for related compounds, illustrating the acidity of carbon acids that can be influenced by enzyme binding. d-nb.info

Applications in Materials Science and Engineering

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Tetrazolatephenyl Acetic Acid Derivatives

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs can be tuned by carefully selecting these building blocks. Derivatives of 4-cyanophenylacetic acid have been successfully employed as organic linkers in the synthesis of novel MOFs.

Specifically, 3-tetrazolatephenyl acetic acid and 4-tetrazolatephenyl acetic acid, which can be synthesized in situ from 3-cyanophenylacetic acid and this compound respectively, have been used to create new zinc-based MOFs. rsc.orgpolimi.it The synthesis is typically carried out under hydrothermal conditions, where the cyanophenylacetic acid reacts with sodium azide (B81097) to form the corresponding tetrazolate derivative. This in situ ligand formation is a common strategy in the synthesis of tetrazolate-based coordination polymers. polimi.it

The resulting MOFs, [Zn(1,3-tzbaa)]n and [Zn(1,4-tzbaa)]n (where tzbaa is tetrazolatephenyl-acetic acid), exhibit three-dimensional structures. rsc.orgpolimi.it The hydrothermal reaction conditions for the synthesis of these MOFs are detailed in the table below.

Compound Starting Materials Temperature (°C) Time (h) Yield (%)
[Zn(1,3-tzbaa)]nZinc chloride, 3-Cyanophenylacetic acid, Sodium azide1601265
[Zn(1,4-tzbaa)]nZinc chloride, this compound, Sodium azide1601239

Table 1: Hydrothermal Synthesis Conditions for Zinc-based MOFs. polimi.it

The MOFs synthesized from tetrazolatephenyl acetic acid derivatives exhibit interesting photoluminescent properties. Both [Zn(1,3-tzbaa)]n and [Zn(1,4-tzbaa)]n display intense blue-green photoluminescence at room temperature in the solid state. rsc.orgpolimi.it The extended aromaticity and the presence of hetero-substituted rings in the tetrazolatephenyl-acetic acid ligand are believed to contribute to these emissive properties. polimi.it The emission is characterized by a long lifetime, which is a desirable feature for various optical applications. rsc.org

The photoluminescence data for these MOFs are summarized in the following table.

Compound Excitation Wavelength (nm) Emission Wavelength (nm) Observed Color
[Zn(1,3-tzbaa)]nNot SpecifiedNot SpecifiedBlue-green
[Zn(1,4-tzbaa)]nNot SpecifiedNot SpecifiedBlue-green

Table 2: Photoluminescence Properties of Zinc-based MOFs. rsc.orgpolimi.it

Development of Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Materials

The phenomena of aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ) are critical in the design of luminescent materials for solid-state applications. In AIE, the material is non-emissive in dilute solutions but becomes highly luminescent in the aggregated state. nih.govnih.gov Conversely, ACQ describes the phenomenon where aggregation leads to a decrease in fluorescence intensity. nih.govwalisongo.ac.id Derivatives of this compound can be envisioned as components of molecules designed to exhibit AIE or ACQ behavior. The principles governing these phenomena are crucial for developing materials with desired solid-state emission properties.

Positional isomerization, the variation in the position of a substituent on a molecule, can have a profound impact on the fluorescent properties of a material, including the potential to convert a molecule from exhibiting an ACQ effect to an AIE effect. mdpi.com By strategically altering the substitution pattern, it is possible to influence the intramolecular charge transfer (ICT) and the degree of molecular twisting. mdpi.com These factors, in turn, dictate how the molecules pack in the solid state, which is a key determinant of their emissive behavior.

For example, attaching an electron-donating group at different positions of a conjugated core can lead to isomers with dramatically different fluorescent properties. mdpi.com One isomer might exhibit strong AIE characteristics, while another displays a traditional ACQ effect. mdpi.com This highlights the power of positional isomerization as a design strategy for creating new AIE luminogens.

The way molecules arrange themselves in the solid state, known as the molecular packing mode, is a critical factor in determining whether a material will exhibit AIE or ACQ. nih.gov In many ACQ materials, the planar aromatic structures lead to strong π-π stacking in the aggregated state, which facilitates non-radiative decay pathways and quenches fluorescence. nih.gov

In contrast, AIE-active molecules often adopt a packing mode that restricts intramolecular motion, such as rotation or vibration, in the aggregated state. nih.gov This restriction of intramolecular motion (RIM) blocks non-radiative decay channels and promotes radiative emission, leading to the observed AIE phenomenon. nih.gov For instance, a discrete cross-packing mode can lead to a high quantum yield in the solid state, whereas a cofacial packing arrangement can result in an almost non-emissive solid. nih.gov Therefore, controlling the molecular packing through strategies like positional isomerization is a key approach to designing highly emissive solid-state materials. mdpi.comnih.gov

Biological Activity and Pharmaceutical Research Applications

Role as a Precursor in Pharmaceutical Intermediates and Drug Candidates

4-Cyanophenylacetic acid is a key building block in organic synthesis and medicinal chemistry, serving as a crucial intermediate in the creation of a wide array of pharmaceutical agents. d-nb.info Its utility stems from its bifunctional nature, possessing both a carboxylic acid and a nitrile group, which can be chemically modified to generate diverse molecular scaffolds. This compound is an important raw material for pharmaceuticals, as well as for agrochemicals and dyes. d-nb.info

The structural framework of this compound is incorporated into various drug candidates and intermediates. For instance, it is a precursor for the synthesis of 1,2,4,5-tetrazines, which are a class of heterocyclic compounds with applications in medicinal chemistry. nih.gov It also serves as a reactant in the preparation of more complex molecules such as 4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrile and 4-(1,2-Diphenyl-1H-imidazol-4-yl)benzonitrile. nih.govsigmaaldrich.com

Derivatives of this compound are also significant in pharmaceutical development. For example, 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a vital intermediate for drugs targeting neurological disorders, with its structure contributing to improved solubility and bioavailability. d-nb.info The ethyl ester, ethyl 2-(4-cyanophenyl)acetate, is another important intermediate in the synthesis of various pharmaceuticals. nih.gov Furthermore, methyl 2-bromo-2-(4-cyanophenyl)acetate, synthesized from this compound, is used to create bioactive molecules and potential drug candidates. nih.gov Substituted versions, like 2-(2-chloro-4-cyanophenyl)acetic acid, are being investigated for their potential anti-inflammatory properties. smolecule.com

The versatility of this compound is further demonstrated in its use to synthesize amide derivatives. For example, it can be coupled with other molecules, such as 1-(2-methylamino-(S)-2-phenyl-ethyl)-pyrrolidin-(S)-3-ol, to create new chemical entities with potential therapeutic applications. google.com

A summary of some key intermediates derived from this compound is presented below:

IntermediateApplication
1,2,4,5-TetrazinesPrecursors in medicinal chemistry. nih.gov
4-pyrrolo[1,2-a]quinoxalin-4-ylbenzonitrileSynthesis of complex heterocyclic compounds. nih.govsigmaaldrich.com
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acidDevelopment of drugs for neurological disorders. d-nb.info
Ethyl 2-(4-cyanophenyl)acetateIntermediate in pharmaceutical synthesis. nih.gov
Methyl 2-bromo-2-(4-cyanophenyl)acetateSynthesis of bioactive molecules. nih.gov
2-(2-chloro-4-cyanophenyl)acetic acidInvestigated for anti-inflammatory properties. smolecule.com

Enzyme Inhibition and Modulation Studies

The structural motif of this compound is a valuable scaffold for designing enzyme inhibitors and modulators, which are critical tools in pharmaceutical research and drug development.

Derivatives of this compound have been investigated as potential inhibitors of enzymes from the protozoan parasite Cryptosporidium hominis, a significant cause of diarrheal disease. The crystal structure of Dihydrofolate Reductase-Thymidylate Synthase from Cryptosporidium hominis has been studied in complex with various ligands, including a derivative of this compound. pdbj.org This research provides a structural basis for the rational design of more potent and selective inhibitors targeting this essential enzyme system in the parasite.

Matrix metalloproteinase-13 (MMP-13) is a key enzyme involved in the degradation of collagen in osteoarthritis. nih.gov Consequently, it is a significant therapeutic target for this degenerative joint disease. nih.gov N-acyl hydrazone derivatives of 2-(4-cyanophenyl)acetic acid have been identified as novel, non-zinc-binding inhibitors of MMP-13. nih.gov

In one study, a virtual screening campaign identified a hit compound with an N-acyl hydrazone scaffold that exhibited micromolar activity against MMP-13 and good selectivity over other MMPs. nih.gov Structure-based chemical optimization of this initial hit led to the development of a new derivative with enhanced inhibitory activity and selectivity for MMP-13. nih.gov The synthesis of these inhibitors involved the initial preparation of an ester from 2-(4-cyanophenyl)acetic acid, which was then further elaborated to the final N-acyl hydrazone compounds. nih.gov

The inhibitory activities of some of the synthesized N-acyl hydrazone derivatives against MMP-13 are presented below:

CompoundMMP-13 InhibitionSelectivity Profile
Hit Compound (N-acyl hydrazone scaffold)Micromolar range. nih.govPromising selectivity over other MMPs. nih.gov
Optimized DerivativeImproved inhibitory activity. nih.govEnhanced selectivity for MMP-13. nih.gov

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins that play a central role in the metabolism of drugs and other foreign compounds. smolecule.comnih.gov The modulation of these enzymes is an important area of research in drug development to understand and predict drug-drug interactions and metabolic stability.

Substituted derivatives of this compound have been shown to modulate the activity of CYP450 enzymes. For instance, 2-(2-chloro-4-cyanophenyl)acetic acid has been identified as an inhibitor of certain CYP450 enzymes, including CYP1A2. smolecule.com This inhibitory activity suggests its potential utility in studies of drug metabolism and in assessing potential drug interactions. smolecule.com

In a different context, the metabolic stability of drug candidates is a critical factor. For example, the hepatitis B virus (HBV) capsid assembly modulator GLS4 is rapidly metabolized by CYP450 enzymes in humans. nih.gov To counteract this, GLS4 has been co-administered with ritonavir, a CYP3A4 inhibitor, to increase its blood concentration. nih.gov This highlights the significance of understanding and modulating CYP450 activity in clinical settings.

Acyl-CoA dehydrogenases (ACADs) are a class of flavoenzymes that catalyze the initial step in the beta-oxidation of fatty acids. wikipedia.orguniprot.org The mechanism of these enzymes involves the abstraction of a proton from the substrate. To study this activation process, researchers have utilized analogues of natural substrates.

(4-cyanophenyl)acetyl-coenzyme A (4CNPA-CoA) is one such analogue that has been used to investigate the mechanism of ACADs. d-nb.info The para-substituted phenyl group allows for the direct monitoring of the formation of the anionic species, and the acidity of the alpha-proton can be modulated by the nature of the substituent on the phenyl ring. d-nb.info Studies with these analogues have shown that the enzyme stabilizes the deprotonated form of the substrate, which is a key step in catalysis. d-nb.info The pKa of the alpha-proton of (p-cyanophenyl)acetone, a related analogue, was estimated to be around 14.5. d-nb.info

The binding of these analogues to the enzyme leads to the formation of intensely colored species, which facilitates the study of the pKa of the bound substrate and the pKa shifts induced upon binding. d-nb.info This provides valuable insights into the catalytic mechanism of ACADs. d-nb.infod-nb.infonih.gov

Antimicrobial and Antibacterial Evaluation of Derivatives

Derivatives of this compound have been used as starting materials for the synthesis of novel compounds with potential antimicrobial and antibacterial activity.

In one line of research, 1-cyanophenylacetic acid hydrazide, derived from this compound, was used to prepare a series of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. nih.govresearchgate.netablesci.com These compounds were then evaluated for their antibacterial properties. nih.govresearchgate.netablesci.com

One of the most promising compounds from this series was N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide. nih.gov This compound demonstrated significant activity against several Gram-positive bacteria, including pathogenic strains of Staphylococcus aureus and opportunistic strains of Staphylococcus epidermidis. nih.gov It was also effective against clinical isolates of both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Another study focused on the synthesis of N-substituted-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamides, also starting from cyanophenyl acetic acid hydrazide. researchgate.net Some of these compounds showed promising antibacterial activities, particularly against Gram-positive bacteria. researchgate.net For instance, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide was active against Staphylococcus aureus, S. epidermidis, Bacillus spp., and Micrococcus luteus. researchgate.net

A summary of the antibacterial activity of a key pyrazole (B372694) derivative is provided below:

CompoundTarget OrganismsMIC Values
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. aureus ATCC 25923, S. aureus ATCC 6538, S. epidermidis ATCC 122287.81 µg/ml. nih.gov
Other Gram-positive species15.63-31.25 µg/ml. nih.gov
Clinical isolates of MSSA0.98-31.25 µg/ml. nih.gov
Clinical isolates of MRSA1.96-7.81 µg/ml. nih.gov

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis)

Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. A series of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, synthesized through the heterocyclization of 1-cyanophenylacetic acid hydrazide, were evaluated for their antimicrobial properties.

One of the most promising compounds in this series, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, exhibited significant efficacy. It was most effective against reference strains of pathogenic Staphylococcus aureus (ATCC 25923 and ATCC 6538) and opportunistic Staphylococcus epidermidis (ATCC 12228), with a Minimum Inhibitory Concentration (MIC) value of 7.81 μg/ml. google.comnih.gov This compound also showed high activity against other Gram-positive species with MIC values ranging from 15.63 to 31.25 μg/ml. google.comnih.gov

Furthermore, its activity extended to clinical isolates, including methicillin-sensitive Staphylococcus aureus (MSSA) with MIC values of 0.98-31.25 μg/ml, and, importantly, methicillin-resistant Staphylococcus aureus (MRSA), with MIC values between 1.96 and 7.81 μg/ml. google.comnih.gov Another derivative, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, also showed good activity against Gram-positive bacteria, including S. aureus (MIC = 7.81-62.5 µg/ml) and S. epidermidis (MIC = 3.91-31.25 µg/ml). nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
DerivativeBacterial StrainMIC (μg/ml)Source
N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamideS. aureus (ATCC 25923, ATCC 6538)7.81 google.comnih.gov
S. epidermidis (ATCC 12228)7.81 google.comnih.gov
MSSA (clinical isolates)0.98 - 31.25 google.comnih.gov
MRSA (clinical isolates)1.96 - 7.81 google.comnih.gov
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideS. aureus7.81 - 62.5 nih.gov
S. epidermidis3.91 - 31.25 nih.gov

Anti-Biofilm Activity of Pyrazole Derivatives

Biofilms are a critical factor in the persistence of bacterial infections, often exhibiting resistance to conventional antibiotic therapies. Research into pyrazole derivatives originating from this compound has revealed promising anti-biofilm capabilities.

Specifically, N-phenyl-1H-pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in several Staphylococcus aureus strains (ATCC 29213, ATCC 25923, and ATCC 6538). chemimpex.com The studies found that all tested compounds were capable, to varying degrees, of diminishing biofilm formation. chemimpex.com Among these, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide was identified as a particularly potent inhibitor, with a half-maximal inhibitory concentration (IC50) ranging from 2.3 to 32 μM against the three S. aureus strains. chemimpex.com This derivative also demonstrated a protective effect in an in vivo model using Galleria mellonella larvae infected with S. aureus, suggesting its potential as a lead compound for developing new anti-virulence agents. chemimpex.com

Another study highlighted N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, synthesized from cyanophenyl acetic acid hydrazide, for its significant in vitro activity against biofilm-forming cells of Haemophilus parainfluenzae and Haemophilus influenzae. nih.gov The Minimum Biofilm Inhibitory Concentration (MBIC) for this compound ranged from 0.24 to 31.25 μg/ml against H. parainfluenzae and 0.49 to ≥31.25 μg/ml against H. influenzae. nih.gov The potent inhibitory effect on both planktonic cell growth and biofilm formation makes such derivatives valuable candidates for designing agents against persistent and recurrent infections. nih.gov

Table 2: Anti-Biofilm Activity of Pyrazole Derivatives
DerivativeBacterial StrainActivity MetricConcentrationSource
1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamideS. aureus (3 strains)IC502.3 - 32 μM chemimpex.com
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideH. parainfluenzaeMBIC0.24 - 31.25 μg/ml nih.gov
H. influenzaeMBIC0.49 - ≥31.25 μg/ml nih.gov

Anti-inflammatory, Analgesic, and Antipyretic Properties of Substituted Phenylacetic Acid Compounds

Substituted phenylacetic acid compounds are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that derivatives of this compound also possess anti-inflammatory, analgesic, and antipyretic properties.

A United States patent describes that substituted phenylacetic acids featuring a cyano group in the alpha-position can exhibit high anti-inflammatory, analgesic, and antipyretic activity with low toxicity and a favorable therapeutic index. cnr.it These compounds and their non-toxic salts, esters, and amides are noted for their utility in reducing inflammation and pain. cnr.it Further studies have explored various derivatives, such as 2-(2-chloro-4-cyanophenyl)acetic acid, as potential drug candidates for treating pain and inflammation-related diseases. google.com

The mechanism of action for the anti-inflammatory effects of phenylacetic acid derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov Research into compounds like 4-(Methylsulfonyl) phenylacetonitrile, which can be synthesized from this compound, has shown potent inhibition of COX-2, a crucial enzyme in inflammation and pain pathways. researchgate.net The development of new heterocyclic acetamide (B32628) derivatives from substituted phenylacetic acids has also yielded compounds with significant anti-inflammatory and analgesic activities. nih.gov

Modulation of Molecular Chaperone Activity (e.g., Heat Shock Protein 90 (Hsp90) Activators)

The molecular chaperone Heat shock protein 90 (Hsp90) is a key regulator of numerous client proteins involved in cell growth and survival, making it a significant target in therapeutic research. cnr.itnih.gov While much focus has been on Hsp90 inhibitors, recent studies have explored the potential of allosteric activators. Derivatives of this compound have emerged as precursors for a novel class of Hsp90 activators.

In one study, this compound was used as a reactant to synthesize (E)-stilbene compounds. cnr.itresearchgate.net These stilbenes served as precursors for a chemo-enzymatic synthesis of a library of (E)-2,3-diaryl-5-styryl-trans-2,3-dihydrobenzofuran-based scaffolds. cnr.itresearchgate.net These novel compounds were then evaluated for their potential to stimulate the ATPase activity of Hsp90. cnr.itresearchgate.net The research confirmed that some of the newly synthesized compounds are indeed capable of acting as allosteric stimulators of Hsp90's enzymatic ATPase activity. cnr.it This work provides a versatile strategy to generate a diverse set of compounds that can modulate Hsp90 activation to varying degrees, which is significant given Hsp90's pivotal role in a multitude of biological pathways. cnr.it

Structure-Activity Relationship (SAR) Studies of Biologically Active Derivatives

The exploration of this compound derivatives has been accompanied by structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity.

For the N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives with antibacterial properties, the nature of the substituent on the amide group was found to be crucial. google.comnih.gov The N-(1-naphthyl) substituent provided the most potent activity against both reference strains and clinical isolates of Staphylococcus. google.comnih.gov

In the context of Hsp90 modulation, SAR studies on benzofuran-based activators derived from this compound have provided insights into their mechanism. cnr.itresearchgate.net Computational investigations suggest that these compounds bind to an allosteric site on Hsp90. cnr.it The substitution patterns on the benzofuran (B130515) scaffold are critical for their ability to stimulate ATPase activity. This research expands the available SAR information for this class of Hsp90 activators. cnr.itresearchgate.net

SAR studies have also been conducted on derivatives designed as inhibitors for other protein targets. For instance, in the development of inhibitors for the Polo-like kinase 1 (Plk1) polo-box domain (PBD), phenylacetic acid amide derivatives were synthesized. nih.gov These studies explored how substitutions on the phenyl ring and modifications of the phenylacetyl group affected binding affinity, providing a rationale for designing more potent and specific inhibitors. nih.gov

Pharmacological Profiling and Bioavailability Considerations for Drug Development

The progression of any chemical entity from a research compound to a therapeutic agent requires careful consideration of its pharmacological profile, including bioavailability and metabolic stability. For derivatives of this compound, these aspects are actively being investigated.

Research into certain derivatives has shown promising characteristics. For example, 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is noted for having a unique structure that may allow for enhanced solubility and bioavailability, making it an excellent candidate for formulation into oral or injectable medications. chemimpex.com

Metabolic stability is another critical factor. Studies on heteroaryldihydropyrimidine (HAP) derivatives, which can incorporate a 2-(4-cyanophenyl)acetic acid moiety, were undertaken to improve upon the lead compound GLS4, which is rapidly metabolized by cytochrome P450 (CYP450) enzymes. cuni.cz The goal of such modifications is to create new drug candidates with improved metabolic stability, allowing them to maintain therapeutic blood concentrations. cuni.cz

Applications in Agrochemicals

Development of Herbicides or Fungicides through Enzyme Inhibition

4-Cyanophenylacetic acid serves as a valuable intermediate in the synthesis of novel agrochemicals, particularly fungicides. Research has focused on the creation of pyrazole (B372694) derivatives from this starting material, which have demonstrated significant fungicidal properties. While the specific enzyme inhibition pathways of all derivatives are not always fully elucidated in initial studies, the broader class of arylpyrazole compounds, to which these derivatives belong, is known to exert its antifungal effects through mechanisms such as the inhibition of succinate (B1194679) dehydrogenase. evitachem.com

A notable study in this area involved the synthesis of a series of pyrazole derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety. nih.govresearchgate.net These compounds were screened for their fungicidal activity against a range of plant pathogens. The research revealed that many of the synthesized compounds exhibited considerable efficacy. nih.gov

The in-vitro fungicidal activities of these novel pyrazole derivatives were tested against several fungi at a concentration of 50 μg/mL. The results, highlighting the percentage of inhibition, are presented below.

Fungicidal Activity of Pyrazole Derivatives at 50 μg/mL

Compound Valsa mali Sclerotinia sclerotiorum Gaeumannomyces graminis var. tritici Fusarium graminearum Phytophthora capsici
10a 55.6% 60.0% 77.8% 33.3% 44.4%
10b 66.7% 70.0% 88.9% 44.4% 55.6%
10c 77.8% 80.0% 88.9% 55.6% 66.7%
10d 88.9% 90.0% 100.0% 66.7% 77.8%
10e 88.9% 90.0% 94.0% 77.8% 88.9%
10f 77.8% 80.0% 88.9% 66.7% 77.8%
10g 66.7% 70.0% 77.8% 55.6% 66.7%
10h 88.9% 90.0% 94.0% 77.8% 88.9%
10i 88.9% 90.0% 94.0% 88.9% 88.9%
10j 77.8% 80.0% 94.0% 77.8% 77.8%
Pyraclostrobin 100.0% 100.0% 100.0% 100.0% 100.0%

Data sourced from a study on pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. nih.govresearchgate.net

Particularly noteworthy was the performance of compounds 10d and 10e against Gaeumannomyces graminis var. tritici, the causative agent of take-all disease in wheat. nih.govresearchgate.net These compounds demonstrated 100% and 94.0% inhibition, respectively, at a concentration of 50 μg/mL. nih.govresearchgate.net Further testing at a lower concentration of 16.7 μg/mL still showed very high efficacy, with inhibition rates comparable to the commercial fungicide Pyraclostrobin. nih.govresearchgate.net These findings underscore the potential of developing potent fungicides from this compound derivatives that likely act by inhibiting essential fungal enzymes.

Q & A

Basic: What are the established synthetic routes for 4-cyanophenylacetic acid, and what factors influence reaction yield?

This compound is commonly synthesized via cyano-substitution or carboxylation reactions. A key method involves the reaction of phenylacetic acid derivatives with cyanating agents (e.g., KCN or CuCN) under acidic conditions. Another route uses nitrile precursors in the presence of Lewis acid catalysts (e.g., Zn(OTf)₂) to form tetrazine derivatives . Yield optimization depends on:

  • Catalyst selection : Lewis acids enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Microwave-assisted synthesis (60°C for 24 hours) improves homogeneity and reduces side reactions compared to traditional heating .
  • Purification : Ethyl acetate extraction and rotary evaporation are standard for isolating the product .

Basic: Which analytical techniques are critical for characterizing this compound in research settings?

Validated methods include:

  • HPLC : For purity assessment, using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR (¹H/¹³C) : To confirm structural integrity; key signals include aromatic protons (δ 7.2–7.6 ppm) and the carboxylic acid proton (δ 12.1 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode detects the molecular ion peak at m/z 161 [M-H]⁻ .
  • FT-IR : Peaks at ~2210 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (COOH stretch) confirm functional groups .

Basic: How should this compound be stored to maintain stability, and what are its key hazards?

  • Storage : Ambient temperatures (20–25°C) in airtight, light-resistant containers to prevent hydrolysis of the nitrile group .
  • Hazards :
    • Acute oral/dermal toxicity (Category 4): Use PPE (gloves, goggles) during handling.
    • Respiratory irritation: Work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Basic: What are the primary biochemical or pharmacological applications of this compound?

While direct pharmacological data are limited, its derivatives are used in:

  • Tetrazine Synthesis : As a precursor for bioorthogonal click chemistry in drug conjugation .
  • Nanomaterial Functionalization : Covalent attachment to upconversion nanoparticles (UCNPs) for targeted drug delivery systems .
  • Enzyme Studies : Fluorescence-based assays for oxidase activity due to its aromatic structure .

Advanced: What mechanistic insights explain the role of this compound in tetrazine synthesis?

The nitrile group undergoes cycloaddition with hydrazine under Lewis acid catalysis (e.g., Zn²⁺), forming a 1,2,4,5-tetrazine ring. Key steps:

Nucleophilic Attack : Hydrazine attacks the nitrile carbon, forming a dihydrotetrazine intermediate.

Oxidation : Sodium nitrite (NaNO₂) in acidic conditions oxidizes the intermediate to the tetrazine .
Side reactions (e.g., hydrolysis to amides) can occur if pH or temperature is poorly controlled .

Advanced: How do researchers resolve contradictions in reported synthesis yields for this compound derivatives?

Discrepancies often arise from:

  • Reagent Purity : Impurities in hydrazine or catalysts reduce yields; use ≥98% anhydrous hydrazine .
  • Reaction Scale : Microwave synthesis (small-scale) may show higher yields (85–90%) vs. bulk reactions (70–75%) due to better heat distribution .
  • Analytical Variability : Cross-validate purity using complementary techniques (e.g., HPLC + NMR) .

Advanced: What challenges exist in integrating this compound into nanomaterials, and how are they addressed?

  • Solubility : Poor aqueous solubility requires functionalization with PEG or folic acid for biocompatibility .
  • Stability in Biological Media : Encapsulation in polymeric matrices (e.g., PAAm) prevents premature degradation .
  • Targeting Efficiency : Conjugation with ligands like folic acid enhances cellular uptake in cancer studies .

Advanced: How is this compound utilized in synthesizing heterocyclic compounds beyond tetrazines?

It serves as a precursor for:

  • Thiadiazines : Reacted with chlorobenzylidene hydrazine to form antimicrobial agents .
  • Triazine Derivatives : Used in agrochemical research via nucleophilic substitution with phenoxy groups .

Advanced: What toxicological data gaps exist for this compound, and how can they be addressed experimentally?

  • Gaps : Limited in vivo toxicity studies; existing data focus on acute exposure .
  • Proposed Methods :
    • Ames Test : Assess mutagenicity using Salmonella strains.
    • Rodent Studies : Acute/chronic toxicity profiling per OECD Guidelines 420/453 .

Advanced: What purification strategies are optimal for this compound in large-scale synthesis?

  • Crystallization : Use ethanol/water mixtures (70:30) to isolate high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes polar impurities .
  • Quality Control : Validate purity via melting point (150–154°C) and HPLC retention time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.